N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide
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Overview
Description
N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a cyclohexylmethoxy group and a benzamide moiety linked to a prop-2-enamido group. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the preparation of the pyridine intermediate. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Cyclohexylmethoxy Group: The pyridine intermediate is then reacted with cyclohexylmethanol in the presence of a suitable base to introduce the cyclohexylmethoxy group.
Formation of the Benzamide Moiety: The next step involves the formation of the benzamide moiety. This can be done by reacting the intermediate with 4-formylbenzoic acid under amide coupling conditions.
Addition of the Prop-2-enamido Group: Finally, the prop-2-enamido group is introduced through a reaction with propargylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(methoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide
- N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(methylamido)methyl]benzamide
Uniqueness
N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide is unique due to the presence of the cyclohexylmethoxy group, which can influence its binding affinity and specificity towards biological targets. This structural feature may enhance its pharmacokinetic properties, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-2-21(27)25-15-17-10-12-19(13-11-17)23(28)26-22-20(9-6-14-24-22)29-16-18-7-4-3-5-8-18/h2,6,9-14,18H,1,3-5,7-8,15-16H2,(H,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTLGNJZTNHOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)OCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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